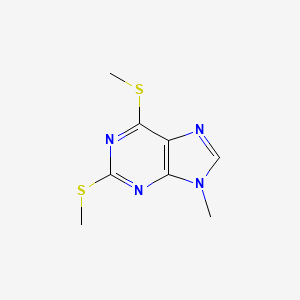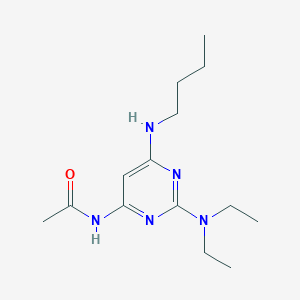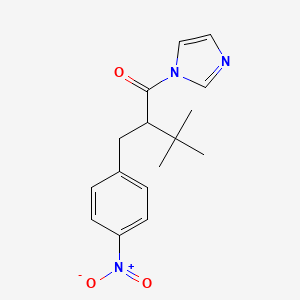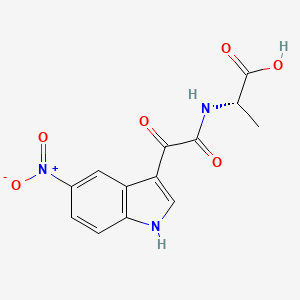![molecular formula C19H17N3 B12920039 6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine CAS No. 89004-11-5](/img/structure/B12920039.png)
6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines This compound is characterized by its fused ring structure, which includes an imidazole ring and a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the ring transformation of oxazoles to fused imidazoles. This process includes the reaction of lithiated 2-methyl-4,5-diphenyloxazole with the methyl enol ether of an α-bromo ketone, followed by hydrolysis . The resulting γ-keto-oxazoles are then treated with hydrazine hydrate in acetic acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Another fused heterocyclic compound with similar structural features.
7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6-one: A related compound with a different ring fusion pattern.
Uniqueness
6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine is unique due to its specific ring structure and the presence of methyl and diphenyl groups
Propiedades
Número CAS |
89004-11-5 |
|---|---|
Fórmula molecular |
C19H17N3 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
6-methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C19H17N3/c1-14-12-13-17-20-18(15-8-4-2-5-9-15)19(22(17)21-14)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |
Clave InChI |
GZTMIHQPIIGIJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)




![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)



![5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12920050.png)

